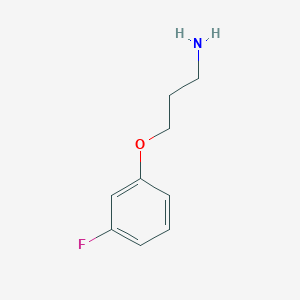

3-(3-Fluorophenoxy)propylamine

Vue d'ensemble

Description

3-(3-Fluorophenoxy)propylamine is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a propylamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenoxy)propylamine typically involves the reaction of 3-fluorophenol with 3-chloropropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-fluorophenol is replaced by the propylamine chain. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Fluorophenoxy)propylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenoxypropylamines.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Chemistry

- 3-(3-Fluorophenoxy)propylamine serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its structure facilitates the formation of more complex molecules through reactions such as nucleophilic substitution and reductive amination.

Reactivity and Transformations

- The compound can undergo several chemical transformations:

- Oxidation : Can be oxidized to form imines or nitriles using reagents like potassium permanganate.

- Reduction : Reduction can yield secondary or tertiary amines, typically utilizing catalysts like palladium on carbon.

- Substitution : The fluorine atom can be substituted with other functional groups, enhancing its versatility in synthetic applications.

Biological Research

Potential Biological Activities

- Research has indicated that this compound may exhibit significant biological activities, including enzyme inhibition and receptor binding. These properties make it a candidate for further exploration in pharmacological studies.

Therapeutic Applications

- The compound has been explored for its potential therapeutic effects in treating neurological disorders. Its interaction with specific molecular targets suggests possible applications in developing new medications aimed at various conditions .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in producing specialty chemicals and materials that require specific properties. Its unique structure allows for the development of tailored materials for various applications .

Case Studies and Research Findings

- A study highlighted the antidepressant potential of related compounds, indicating that modifications to the phenoxy group can enhance therapeutic efficacy without significant side effects such as antiserotonin or antihistaminic actions .

- Another investigation focused on the synthesis of derivatives that could provide insights into receptor interactions and metabolic pathways, emphasizing the importance of structural variations in pharmacological outcomes .

Mécanisme D'action

The mechanism of action of 3-(3-Fluorophenoxy)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 3-(4-Fluorophenoxy)propylamine

- 3-(2-Fluorophenoxy)propylamine

- 3-(3-Chlorophenoxy)propylamine

Comparison: 3-(3-Fluorophenoxy)propylamine is unique due to the position of the fluorine atom on the phenoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic properties, making it a valuable compound for specific research applications.

Activité Biologique

3-(3-Fluorophenoxy)propylamine is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and comparative analysis with similar compounds, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H12FNO, characterized by a propylamine chain attached to a 3-fluorophenoxy group. The synthesis typically involves the nucleophilic substitution reaction between 3-fluorophenol and 3-chloropropylamine under basic conditions, using reagents like sodium hydroxide or potassium carbonate to facilitate the process.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological effects, particularly as a potential antidepressant. It interacts with serotonin receptors, which may contribute to its psychotropic effects. Studies have shown that environmental factors can influence its stability and efficacy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). These inhibitory effects suggest potential applications in treating neurological disorders and other medical conditions .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique characteristics that may influence its biological activity:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Well-known antidepressant; FDA approved |

| Tolterodine | Muscarinic Antagonist | Used for overactive bladder; different mechanism |

| 3-(4-Fluorophenoxy)propylamine | Structural Isomer | Similar properties but different substituent effects |

This table illustrates how the placement of functional groups can impact the pharmacological profile of these compounds, highlighting the potential for novel therapeutic applications for this compound.

Case Studies and Research Findings

- Antidepressant Activity : A study focusing on the interaction of this compound with serotonin receptors demonstrated its potential as an antidepressant agent. The findings indicated a favorable binding affinity that could lead to improved mood regulation in clinical settings .

- Enzyme Inhibition Studies : Investigations into its inhibitory effects on AChE revealed that this compound could be a candidate for developing new cholinesterase inhibitors, outperforming some clinically used drugs in specific assays .

Propriétés

IUPAC Name |

3-(3-fluorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTGOMOPUIFZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554529 | |

| Record name | 3-(3-Fluorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116753-49-2 | |

| Record name | 3-(3-Fluorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.